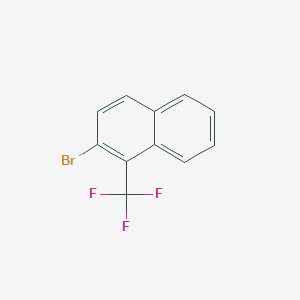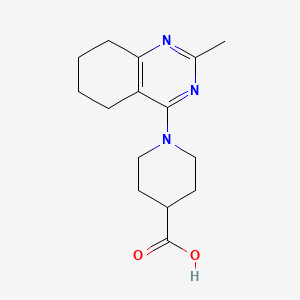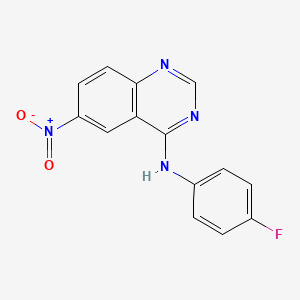
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorofenil)-6-nitroquinazolin-4-amina es un compuesto químico que pertenece a la familia de las quinazolinas. Las quinazolinas son compuestos heterocíclicos que contienen nitrógeno y son conocidos por sus diversas actividades biológicas. Este compuesto particular presenta un grupo fluorofenil y un grupo nitro unidos al núcleo de quinazolina, lo que puede contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-Fluorofenil)-6-nitroquinazolin-4-amina generalmente implica la reacción de 4-fluoronitrobenceno con precursores de quinazolina apropiados bajo condiciones controladas. Un método común incluye la reacción de sustitución aromática nucleofílica donde el 4-fluoronitrobenceno reacciona con un derivado de amina de quinazolina en presencia de una base como el carbonato de potasio . La reacción generalmente se lleva a cabo en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas para facilitar el proceso de sustitución.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-Fluorofenil)-6-nitroquinazolin-4-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Reducción: El compuesto se puede oxidar para formar N-óxidos de quinazolina utilizando agentes oxidantes como el ácido m-cloroperbenzoico.
Sustitución: El átomo de flúor en el anillo fenil se puede sustituir con otros nucleófilos bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio.
Reducción: Ácido m-cloroperbenzoico.
Sustitución: Carbonato de potasio, dimetilformamida (DMF).
Principales productos formados
Reducción: Formación de N-(4-Aminofenil)-6-nitroquinazolin-4-amina.
Oxidación: Formación de N-óxidos de quinazolina.
Sustitución: Formación de varios derivados de quinazolina sustituidos.
Aplicaciones Científicas De Investigación
N-(4-Fluorofenil)-6-nitroquinazolin-4-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de derivados de quinazolina más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con objetivos biológicos.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de N-(4-Fluorofenil)-6-nitroquinazolin-4-amina implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas o receptores, interrumpiendo así las vías biológicas clave. Por ejemplo, puede inhibir las tirosina quinasas, que están involucradas en la señalización y proliferación celular . Esta inhibición puede conducir a la supresión del crecimiento y la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
N-(3-Cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina: Un compuesto con características estructurales similares pero diferentes actividades biológicas.
Singularidad
N-(4-Fluorofenil)-6-nitroquinazolin-4-amina es única debido a su patrón de sustitución específico en el núcleo de quinazolina, lo que puede conferir actividades biológicas distintas en comparación con otros derivados de quinazolina. Su combinación de un grupo fluorofenil y un grupo nitro puede mejorar su capacidad de interactuar con objetivos biológicos, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C14H9FN4O2 |
|---|---|
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H9FN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) |
Clave InChI |
QIIAYSFCMQSLCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


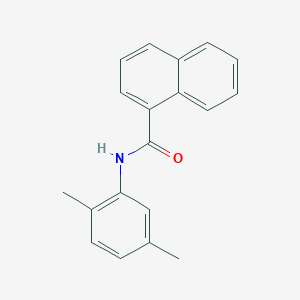

![1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11844157.png)
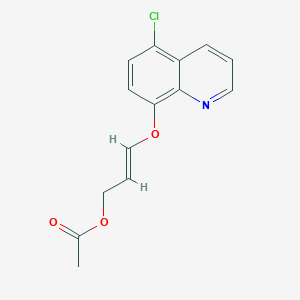



![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11844181.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11844184.png)


